1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea is an organic compound characterized by the presence of a urea functional group attached to a 4-chloro-2-fluorophenyl ring and a prop-2-en-1-yl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea typically involves the reaction of 4-chloro-2-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the urea linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea group.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anti-cancer treatments.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the modulation of biochemical pathways. This inhibition can result in various physiological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea can be compared with other similar compounds, such as:
4-Chloro-2-fluorophenyl isocyanate: This compound shares the same phenyl ring structure but differs in its functional group, which is an isocyanate instead of a urea.
1-(4-Chloro-2-fluorophenyl)ethan-1-amine: This compound has a similar phenyl ring but contains an amine group instead of a urea group.
4-Chloro-2-fluorophenylurea: This compound is structurally similar but lacks the prop-2-en-1-yl group.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYIUXGTOGZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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